2-Methyl-2-chloromethyloxetane
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Overview
Description
2-Methyl-2-chloromethyloxetane is a chemical compound with the molecular formula C5H9ClO. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of both a methyl and a chloromethyl group on the oxetane ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-chloromethyloxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols. This method involves the reaction of a chloromethyl precursor with a suitable alcohol under acidic conditions to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-chloromethyloxetane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Ring-Opening: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substitution reactions yield various substituted oxetanes.
- Oxidation reactions produce oxidized oxetane derivatives.
- Ring-opening reactions result in linear or branched products depending on the conditions .
Scientific Research Applications
2-Methyl-2-chloromethyloxetane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-chloromethyloxetane primarily involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The chloromethyl group can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
2-Methyloxetane: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyloxetane: The methyl group is positioned differently, affecting its reactivity and applications.
3,3-Bis(chloromethyl)oxetane: Contains two chloromethyl groups, increasing its reactivity and potential for cross-linking in polymer chemistry.
Uniqueness: 2-Methyl-2-chloromethyloxetane is unique due to the combination of the methyl and chloromethyl groups on the oxetane ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C5H9ClO |
---|---|
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methyloxetane |
InChI |
InChI=1S/C5H9ClO/c1-5(4-6)2-3-7-5/h2-4H2,1H3 |
InChI Key |
JOTAIRZUVUYQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCO1)CCl |
Origin of Product |
United States |
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